molecular formula C11H25N3 B14377927 N''-Hexyl-N,N,N',N'-tetramethyl-guanidine CAS No. 89610-35-5

N''-Hexyl-N,N,N',N'-tetramethyl-guanidine

Cat. No.: B14377927
CAS No.: 89610-35-5
M. Wt: 199.34 g/mol
InChI Key: RWCCDQPHAVOGRH-UHFFFAOYSA-N
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Description

N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine is a chemical compound with the molecular formula C₁₁H₂₅N₃ and a molecular weight of 199.3363 g/mol . It is a guanidine derivative characterized by the presence of a hexyl group and four methyl groups attached to the nitrogen atoms. This compound is known for its strong basic properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine can be synthesized through the reaction of hexylamine with tetramethylurea in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a strong base and catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic guanidine groups in biological systems.

    Medicine: Research is being conducted on its potential use as a pharmaceutical intermediate and in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine exerts its effects through its strong basic properties. It can deprotonate acidic compounds, facilitating various chemical reactions. The compound can also act as a nucleophile, attacking electrophilic centers in substrates. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’‘-Hexyl-N,N,N’,N’-tetramethyl-guanidine is unique due to the presence of both the hexyl group and the four methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

89610-35-5

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

IUPAC Name

2-hexyl-1,1,3,3-tetramethylguanidine

InChI

InChI=1S/C11H25N3/c1-6-7-8-9-10-12-11(13(2)3)14(4)5/h6-10H2,1-5H3

InChI Key

RWCCDQPHAVOGRH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN=C(N(C)C)N(C)C

Origin of Product

United States

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